1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt
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Overview
Description
1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt is a complex organic compound with a unique structure It features an imidazole ring substituted with a thiol group, a nitro group, and a pentyloxyphenylmethyl group
Preparation Methods
The synthesis of 1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt involves several steps. The starting materials typically include imidazole derivatives, nitro compounds, and pentyloxyphenylmethyl halides. The synthetic route may involve nitration, alkylation, and thiolation reactions under controlled conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The nitro groups may participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-, ammonium salt include other imidazole derivatives with thiol and nitro substitutions. These compounds may have similar chemical properties but differ in their specific substituents, leading to variations in their reactivity and applications. Examples of similar compounds include 1H-Imidazole-4-thiol, 2-methyl-5-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- and 1H-Imidazole-5-thiol, 2-methyl-4-nitro-1-((3-nitro-4-(butyloxy)phenyl)methyl)-.
Properties
CAS No. |
115906-67-7 |
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Molecular Formula |
C16H23N5O5S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
azanium;2-methyl-5-nitro-3-[(3-nitro-4-pentoxyphenyl)methyl]imidazole-4-thiolate |
InChI |
InChI=1S/C16H20N4O5S.H3N/c1-3-4-5-8-25-14-7-6-12(9-13(14)19(21)22)10-18-11(2)17-15(16(18)26)20(23)24;/h6-7,9,26H,3-5,8,10H2,1-2H3;1H3 |
InChI Key |
UGPWTYGUBURSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C(=NC(=C2[S-])[N+](=O)[O-])C)[N+](=O)[O-].[NH4+] |
Origin of Product |
United States |
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